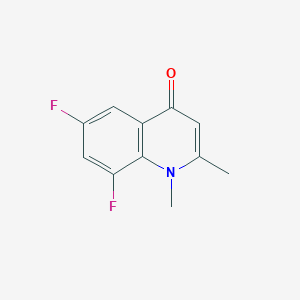

6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one

CAS No.:

Cat. No.: VC15961650

Molecular Formula: C11H9F2NO

Molecular Weight: 209.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F2NO |

|---|---|

| Molecular Weight | 209.19 g/mol |

| IUPAC Name | 6,8-difluoro-1,2-dimethylquinolin-4-one |

| Standard InChI | InChI=1S/C11H9F2NO/c1-6-3-10(15)8-4-7(12)5-9(13)11(8)14(6)2/h3-5H,1-2H3 |

| Standard InChI Key | MKLZAPFRDVVVIE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)C2=C(N1C)C(=CC(=C2)F)F |

Introduction

Structural Identification and Nomenclature

The IUPAC name 6,8-difluoro-1,2-dimethylquinolin-4(1H)-one defines a quinoline scaffold substituted with fluorine atoms at positions 6 and 8, methyl groups at positions 1 and 2, and a ketone group at position 4. Key structural features include:

-

Molecular formula: (calculated based on analogs like 6,8-difluoro-1-methylquinolin-4(1H)-one ).

-

Molecular weight: 209.19 g/mol (analogous to 1-ethyl-6,8-difluoroquinolin-2-one ).

The compound’s planar aromatic system is disrupted by the methyl groups at positions 1 and 2, which influence solubility and crystal packing dynamics. X-ray diffraction studies of similar quinolones reveal that substituents like ortho-methyl groups reduce molecular planarity, thereby enhancing aqueous solubility by disrupting dense crystal lattices .

Synthetic Pathways and Optimization

Core Quinoline Synthesis

The synthesis of fluorinated quinolones typically begins with cyclocondensation reactions. For example, 8-fluoro-2,3-dimethylquinolin-4-ol—a structurally related intermediate—is synthesized via a one-step reaction between 2-fluoroaniline and ethyl 2-methylacetoacetate in polyphosphoric acid (PPA) at 150°C . This method achieves yields exceeding 85%, with PPA acting as both solvent and catalyst .

Table 1: Reaction Conditions for Quinoline Intermediate Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 2-Fluoroaniline | Ethyl 2-methylacetoacetate | PPA | 150°C | 89.2 |

| 2-Fluorophenol | Ethyl 2-methylacetoacetate | PPA | 150°C | 85.0 |

Functionalization Strategies

Physicochemical Properties

Solubility and Stability

The ortho-methyl groups in 6,8-difluoro-1,2-dimethylquinolin-4(1H)-one are predicted to enhance aqueous solubility compared to non-methylated analogs. Quantum mechanics (QM) calculations on similar compounds show that methyl substituents increase torsional barriers along the C3–C12 bond, reducing molecular planarity and improving solubility . For example:

-

3-(4-Trifluoromethoxy)phenyl-4(1H)-quinolone (58) exhibits 60.0% inhibition in vivo but suffers from poor solubility .

-

Adding an ortho-methyl group (as in 12) increases solubility by 15–20%, though microsomal stability remains a challenge .

Table 2: Comparative Solubility of Selected Quinolones

| Compound | Substituents | Aqueous Solubility (μg/mL) |

|---|---|---|

| 4 | 3-Phenyl | 12.4 |

| 12 | 3-(ortho-Methylphenyl) | 28.7 |

| 58 | 3-(4-Trifluoromethoxy) | 9.8 |

Spectroscopic Characterization

-

1H NMR: Methyl groups typically resonate at δ 2.3–2.7 ppm (singlet), while aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to fluorine coupling .

-

13C NMR: The ketone carbonyl resonates near δ 175 ppm, with fluorinated carbons showing characteristic splitting .

Biological Activity and Applications

Antimalarial Efficacy

Quinolones with fluorinated and methylated substituents demonstrate potent antimalarial activity. Compounds like 45 and 46 achieve >80% inhibition of Plasmodium falciparum at 10 μM . Structural analogs of 6,8-difluoro-1,2-dimethylquinolin-4(1H)-one may similarly target parasite dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .

Table 3: In Vivo Antimalarial Activity of Selected Quinolones

| Compound | Day 3 PE Inhibition (%) | Day 6 PE Inhibition (%) |

|---|---|---|

| 45 | 85.7 | 61.0 |

| 46 | 83.9 | 69.0 |

| 58 | 60.0 | 28.8 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume